
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMTB-TCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme's active site. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been reported to exhibit potent antioxidant activity, which makes it a promising candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for the study of various cellular processes and the development of new drugs. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One of the main areas of focus is the development of new drugs based on the compound's inhibitory activity against various enzymes. Another area of focus is the study of the compound's potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, further research is needed to determine the compound's potential toxicity and its effects on various cellular processes.
Méthodes De Synthèse
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzyl chloride with 4-methylphenylhydrazine to form the intermediate compound 2,4-dimethoxybenzylidene-4-methylphenylhydrazine. This intermediate is then reacted with triethyl orthoformate and acetic anhydride to form the final product this compound.
Applications De Recherche Scientifique
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have significant potential in various research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been reported to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and viral infections.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-4-7-15(8-5-13)23-12-17(21-22-23)19(24)20-11-14-6-9-16(25-2)10-18(14)26-3/h4-10,12H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBQCYKINBZRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

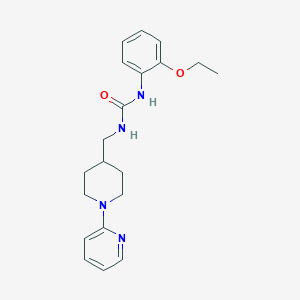


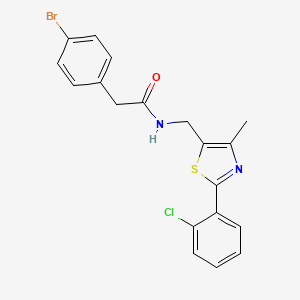
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2951529.png)
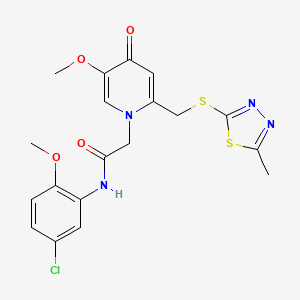
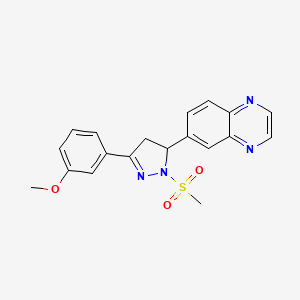
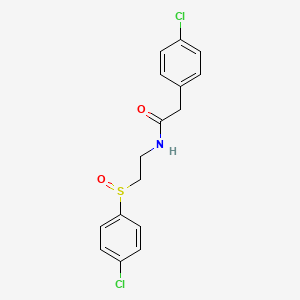
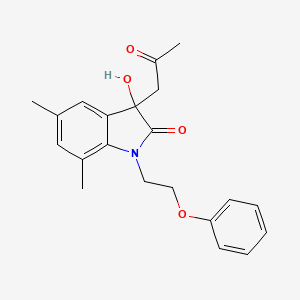

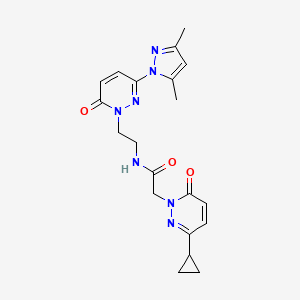
![5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2951544.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2951546.png)